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Compound of Interest

Compound Name:
4'-Piperidinomethyl-3,4,5-

trifluorobenzophenone

CAS No.: 898775-69-4

Cat. No.: B1324832

Get Quote

Focus: CAS 898793-64-1 (3'-(Piperidin-1-ylmethyl)-3,4,5-
trifluorobenzophenone)
Molecular Architecture & Strategic Value
In drug discovery, the benzophenone scaffold is a privileged structure, often acting as a

pharmacophore for ATP-competitive kinase inhibition or as a photo-affinity probe. CAS 898793-

64-1 integrates two distinct chemical modules:

The 3,4,5-Trifluorophenyl Ring:

Metabolic Blockade: The fluorine atoms at positions 3, 4, and 5 block oxidative metabolism

(P450-mediated hydroxylation) at the most reactive sites, significantly extending the half-

life (

) of the molecule.
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Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms

reduces the electron density of the aromatic ring, enhancing

-

stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine,
Tryptophan) in protein binding pockets.

The 3'-(Piperidin-1-ylmethyl) Moiety:

Solubility Handle: The basic nitrogen of the piperidine ring (

) ensures the molecule exists predominantly as a cation at physiological pH, drastically
improving aqueous solubility compared to the parent benzophenone.

Binding Interactions: The protonated amine can form critical salt bridges with aspartate or

glutamate residues in target enzymes.

Property Value Structural Implication

CAS Number 898793-64-1 Unique Identifier

Formula
Balance of lipophilicity and

basicity

Molecular Weight 333.35 g/mol
Optimal for CNS penetration

(<400 Da)

LogP (Predicted) ~4.2 High membrane permeability

H-Bond Acceptors 4 (3 F, 1 O)
Interaction with H-bond donors

in active sites

Synthetic Methodology: The Convergent Route
The synthesis of CAS 898793-64-1 is best approached via a Late-Stage Convergent Amination

strategy. This pathway minimizes the risk of side reactions involving the basic piperidine

nitrogen during the formation of the ketone core.

Phase 1: Construction of the Diaryl Ketone Core
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Objective: Synthesize the intermediate (3-methylphenyl)(3,4,5-trifluorophenyl)methanone.

Reaction Logic: A Friedel-Crafts acylation is often too harsh for highly fluorinated rings due to

deactivation. A Weinreb Amide coupling or a controlled Grignard addition is preferred to prevent

over-addition (formation of the tertiary alcohol).

Protocol 1: The Grignard-Nitrile Route (Self-Validating)

Reagents: 3,4,5-Trifluorobenzonitrile (Electrophile) + 3-Tolylmagnesium bromide

(Nucleophile).

Solvent: Anhydrous THF (0.5 M).

Procedure:

Cool the nitrile solution to 0°C under

.

Add the Grignard reagent dropwise over 30 minutes. Control Point: Maintain internal temp

< 5°C to prevent side reactions.

Stir for 2 hours at RT.

Quench (Critical): Acidic hydrolysis (2M HCl) is required to convert the intermediate imine

salt into the ketone.

Validation: IR spectroscopy should show the disappearance of the nitrile peak (

) and appearance of the ketone carbonyl (

).

Phase 2: Benzylic Functionalization (Wohl-Ziegler
Bromination)
Objective: Convert the methyl group to a reactive bromomethyl handle.

Protocol 2: Radical Bromination

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Intermediate Ketone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05

eq).

Solvent:

or Trifluorotoluene (greener alternative).

Conditions: Reflux (80°C) for 4-6 hours.

Mechanism: Radical chain reaction.

QC Check: Monitor by TLC or HPLC. The product is less polar than the starting material.

Caution: Stop reaction immediately upon consumption of starting material to prevent gem-

dibromination.

Phase 3: Nucleophilic Displacement ( )
Objective: Installation of the piperidine ring.

Protocol 3: The Amination

Reagents: Bromomethyl-benzophenone intermediate (1.0 eq), Piperidine (1.2 eq),

(2.0 eq).

Solvent: Acetonitrile (ACN) or DMF.

Procedure:

Dissolve the bromide in ACN.

Add

and Piperidine.

Stir at 60°C for 3 hours.

Workup: Dilute with water, extract with EtOAc. The product will be in the organic layer.

Purification: Flash column chromatography (
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:MeOH 95:5).

Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical

intermediate states.

3,4,5-Trifluorobenzonitrile

Imine Salt Complex

Grignard Addition
(THF, 0°C)

3-Tolylmagnesium Bromide

(3-Tolyl)(3,4,5-trifluorophenyl)methanone

Acidic Hydrolysis
(H3O+) 3-(Bromomethyl)benzophenone Deriv.

NBS, AIBN
(Radical Bromination) CAS 898793-64-1

(Final Product)

Piperidine, K2CO3
(SN2 Displacement)

Click to download full resolution via product page

Figure 1: Convergent synthetic pathway for CAS 898793-64-1, utilizing a Grignard-Nitrile

coupling followed by radical functionalization.

Analytical Controls & Characterization
Trustworthiness in chemical synthesis relies on rigorous characterization. For CAS 898793-64-

1,

-NMR is the most powerful diagnostic tool due to the distinct chemical environment of the
trifluorophenyl ring.

Key Analytical Signatures
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Technique Expected Signal Diagnostic Value

-NMR 3.50 ppm (s, 2H)

Confirms the benzylic

linking the piperidine.

-NMR 2.30, 1.50, 1.40 ppm
Characteristic multiplets of the

piperidine ring.

-NMR -133 (dd), -160 (tt)

The coupling pattern (dd/tt)

confirms the 3,4,5-substitution

pattern.

HRMS (ESI+)

Confirms the molecular

formula

.

IR (C=O)
Confirms the intact

benzophenone ketone.

Quality Control Protocol
Purity Check: Run HPLC (C18 column, ACN/Water + 0.1% TFA gradient). The product

should elute as a sharp peak. Impurities often include the hydrolyzed benzyl alcohol or

unreacted bromide.

Salt Formation: For biological assays, convert the free base to the Hydrochloride (HCl) or

Citrate salt to ensure consistent solubility. Dissolve the free base in diethyl ether and add 1M

HCl in ether; collect the precipitate.

Safety & Handling Guidelines
Working with fluorinated aromatics and benzyl bromides requires strict adherence to safety

protocols.

Lachrymator Hazard: The benzyl bromide intermediate (Step 2) is a potent lachrymator (tear

gas agent).
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Control: All operations involving the bromide must be performed in a functioning fume

hood. Glassware should be rinsed with a dilute amine solution (to quench the bromide)

before removal from the hood.

Skin Absorption: Fluorinated benzophenones can be lipophilic and skin-permeable.

Control: Double-gloving (Nitrile) is recommended.

Reactivity: The Grignard step is exothermic. Ensure proper cooling and inert atmosphere (

or Ar) to prevent runaway reactions or fire.
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CAS Registry Data

Title: "CAS 898793-64-1 Detail."[1]

Source:CAS Common Chemistry.[2]

Context: Verification of chemical identity and molecular weight.[2][3]

Link:[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 页面加载中... [china.guidechem.com]

2. CAS Common Chemistry [commonchemistry.cas.org]

3. Acetone-1,3-13C2 | C3H6O | CID 13001281 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Strategic Synthesis and Application of
Fluorinated Benzophenones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324832/docs#technical-guide-strategic-synthesis-
and-application-of-fluorinated-benzophenones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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